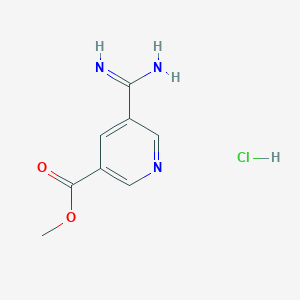![molecular formula C14H11FN4O3 B2455614 2-(1-(4-fluorofenil)-4-oxo-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)acetato de metilo CAS No. 852451-05-9](/img/structure/B2455614.png)
2-(1-(4-fluorofenil)-4-oxo-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their potential as antitubercular agents Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis
Biochemical Pathways
Given its potential role as an antitubercular agent, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis
Pharmacokinetics
It’s worth noting that all the potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization . These properties are often associated with good bioavailability, but further studies are needed to confirm this.
Result of Action
Some pyrazolo[3,4-d]pyrimidine derivatives have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis This suggests that the compound may have a similar effect, potentially leading to the inhibition of bacterial growth
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the specific biochemical pathways that are affected by the compound. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, the development of new analogs of this compound with improved selectivity and reduced toxicity could lead to new and more effective treatments.
Métodos De Síntesis
The synthesis of methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with guanidine to form 1-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydro-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid ethyl ester, which is then methylated to form the final product.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Se ha encontrado que los derivados de pirazolo[3,4-d]pirimidina poseen actividad antitumoral y antileucémica . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en la investigación y el tratamiento del cáncer .
Actividad Antimicrobiana
Los compuestos con un núcleo de pirimidina han mostrado actividad antimicrobiana . Esto indica que nuestro compuesto podría utilizarse en el desarrollo de nuevos fármacos antimicrobianos .
Actividad Antiviral
Los derivados de pirimidina han demostrado propiedades antivirales . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el tratamiento de infecciones virales .
Actividad Antiinflamatoria
Los derivados de pirimidina han mostrado actividad antiinflamatoria . Esto indica que nuestro compuesto podría utilizarse en el tratamiento de afecciones inflamatorias .
Actividad Antioxidante
Los compuestos con un núcleo de pirimidina han demostrado propiedades antioxidantes . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en la prevención de enfermedades relacionadas con el estrés oxidativo .
Actividad Neuroprotectora
Los derivados de pirimidina han mostrado actividad neuroprotectora . Esto indica que nuestro compuesto podría utilizarse potencialmente en el tratamiento de enfermedades neurodegenerativas .
Propiedades
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c1-22-12(20)7-18-8-16-13-11(14(18)21)6-17-19(13)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKJCDXEQZUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2455531.png)
![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2455537.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2455538.png)








![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)
![ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2455554.png)